(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Description
This bicyclic amino acid derivative features a rigid norbornane scaffold with stereospecific substitution: an amino group at position 5 and a carboxylic acid at position 2, both in the endo configuration. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₈H₁₄ClNO₂ (MW: 191.66 g/mol), and it is cataloged under CAS numbers such as rac-(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride . The stereochemistry and bicyclic framework are critical for its interactions with biological targets, such as transport systems at the blood-brain barrier (BBB) .
Properties
IUPAC Name |
(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-3-4-1-5(7)2-6(4)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5-,6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIHKDVXCIDJAW-QKVQOOBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-40-8 | |
| Record name | rac-(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The precursor undergoes functionalization to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions including amination and carboxylation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the functionalization steps.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent purity standards through analytical methods like HPLC or NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Protein Engineering: Utilized in the design of novel proteins with enhanced stability.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: Employed in the synthesis of polymers with unique mechanical properties.
Agriculture: Explored for its potential use in developing agrochemicals.
Mechanism of Action
The mechanism by which (1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below highlights key differences among bicyclo[2.2.1]heptane derivatives:
Physicochemical and Functional Comparisons
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base or methylated derivatives (e.g., ).
- Lipophilicity : Methyl groups () and unsaturated bonds () increase logP values, affecting BBB penetration and metabolic stability.
- Stereochemical Impact : The all-R configuration in the target compound optimizes binding to the L-system transporter (Km ~0.30 µM for phenylalanine), whereas mixed stereochemistry () or exo substituents () reduce affinity .
Biological Activity
(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride, often referred to as BCH (Bicyclo[2.2.1]heptane-2-carboxylic acid), is a bicyclic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
Synthesis
The synthesis of (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid involves several steps:
- Starting Material : The process typically begins with norbornene derivatives.
- Reactions : Key reactions include substrate-controlled α-carboxylation and Curtius rearrangement, which yield high diastereoselectivity (up to 35:1) for the desired isomers .
- Final Product : The final product is obtained through chemoselective ester cleavage and hydrolysis .
The primary biological activity of BCH is its role as an activator of glutamate dehydrogenase (GDH), an enzyme critical in the metabolism of amino acids and neurotransmitter regulation. GDH activation leads to increased energy production in neuronal cells and has been linked to neuroprotective effects against glutamate-induced toxicity .
Therapeutic Potential
- Neuroprotection : Studies indicate that BCH provides protective effects against oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Metabolic Regulation : BCH influences metabolic pathways by modulating the activity of GDH, which can enhance mitochondrial function and energy metabolism in cells .
- Anticonvulsant Properties : Preliminary studies have shown that BCH may exhibit anticonvulsant effects, making it a candidate for further exploration in epilepsy treatment.
Case Studies
Several studies have documented the effects of BCH:
- Study 1 : In a model of oxidative stress-induced neuronal damage, BCH demonstrated a significant reduction in cell death compared to controls, indicating its protective role against neurotoxicity.
- Study 2 : Research involving diabetic mice showed that BCH administration improved glucose metabolism and reduced hyperglycemia by enhancing GDH activity.
Data Table: Biological Effects of BCH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
